2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide

Lipophilicity Membrane permeability Drug-likeness

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide (CAS 6939-53-3, molecular formula C₁₂H₁₂N₄O₃, molecular weight 260.25 g/mol) is a synthetic pyrimidine derivative bearing a 2-amino-4,6-dihydroxypyrimidine core with an N-(3-methylphenyl)formamide substituent at the 5-position. Classified under pyrimidines in the PubChem chemical taxonomy, the compound is registered in the FDA Global Substance Registration System (UNII: UN78SJ0SCB), the EPA DSSTox database (DTXSID70219506), and carries the National Cancer Institute designation NSC 57059 alongside the NIAID ChemDB identifier AIDS-124974.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
CAS No. 6939-53-3
Cat. No. B15196599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide
CAS6939-53-3
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C=O)C2=C(N=C(NC2=O)N)O
InChIInChI=1S/C12H12N4O3/c1-7-3-2-4-8(5-7)16(6-17)9-10(18)14-12(13)15-11(9)19/h2-6H,1H3,(H4,13,14,15,18,19)
InChIKeyVOGRAVXTNYGDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide (CAS 6939-53-3): Chemical Identity and Sourcing Baseline for Research Procurement


2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide (CAS 6939-53-3, molecular formula C₁₂H₁₂N₄O₃, molecular weight 260.25 g/mol) is a synthetic pyrimidine derivative bearing a 2-amino-4,6-dihydroxypyrimidine core with an N-(3-methylphenyl)formamide substituent at the 5-position [1]. Classified under pyrimidines in the PubChem chemical taxonomy, the compound is registered in the FDA Global Substance Registration System (UNII: UN78SJ0SCB), the EPA DSSTox database (DTXSID70219506), and carries the National Cancer Institute designation NSC 57059 alongside the NIAID ChemDB identifier AIDS-124974 [1]. Its computed physicochemical profile includes an XLogP3-AA of 0.1, a topological polar surface area of 108 Ų, three hydrogen bond donor sites, and four hydrogen bond acceptor sites, positioning it within Lipinski-compatible drug-like chemical space [1]. The compound is supplied exclusively for research purposes and is not intended for human therapeutic or veterinary applications .

Why Generic Substitution of 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide with In-Class Pyrimidine Analogs Carries Quantifiable Risk


The 2-amino-4,6-dihydroxy-5-pyrimidinyl scaffold is a common structural motif, but the addition of the N-formyl-N-(3-methylphenyl) substituent at the 5-position fundamentally alters the compound's physicochemical identity relative to both the parent scaffold and simpler tolyl-pyrimidine analogs [1]. The parent compound 2-amino-4,6-dihydroxypyrimidine (CAS 56-09-7) exhibits an XLogP of −1.4 and a TPSA of approximately 88–92 Ų with zero rotatable bonds, conferring high aqueous solubility but limited membrane permeability [2]. In contrast, 5-(m-tolyl)pyrimidin-2-amine (CAS 914349-42-1) lacks the formamide and hydroxyl groups, yielding an XLogP of 1.8, a TPSA of only 51.8 Ų, and a single hydrogen bond donor—a profile biased toward high membrane partitioning at the expense of aqueous solubility [3]. The target compound occupies a distinct intermediate physicochemical space (XLogP 0.1, TPSA 108 Ų, three H-bond donors, four H-bond acceptors, two rotatable bonds) that cannot be approximated by either the overly hydrophilic parent scaffold or the lipophilic de-functionalized analog [1]. Substitution without verifying functional equivalence risks introducing uncontrolled variables into biological assays, synthetic pathways, or analytical protocols.

Quantitative Differential Evidence Guide: 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) Differentiation: Intermediate Value of 0.1 vs. Parent Scaffold (−1.4) and De-functionalized Tolyl Analog (1.8)

The target compound exhibits a computed XLogP3-AA of 0.1, positioning it in an intermediate lipophilicity range distinct from both the hydrophilic parent scaffold 2-amino-4,6-dihydroxypyrimidine (XLogP −1.4) and the lipophilic 5-(m-tolyl)pyrimidin-2-amine (XLogP 1.8) [1]. The net difference of +1.5 log units vs. the parent scaffold and −1.7 log units vs. the tolyl analog indicates a balanced partition coefficient that is neither biased toward excessive aqueous solubility nor toward high non-specific membrane binding [1]. This intermediate XLogP value falls within the optimal range (0–3) commonly associated with favorable oral absorption and cellular permeability in drug discovery contexts [2].

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison: 108 Ų vs. 88 Ų (Parent) and 52 Ų (Tolyl Analog) Indicating Differential Membrane Transport Properties

The target compound has a computed TPSA of 108 Ų, compared to approximately 88–92 Ų for the parent 2-amino-4,6-dihydroxypyrimidine scaffold and 51.8 Ų for 5-(m-tolyl)pyrimidin-2-amine [1]. TPSA values below 140 Ų are generally associated with adequate oral absorption, while values below 60–70 Ų are often correlated with increased blood-brain barrier (BBB) penetration potential [2]. The target compound's TPSA of 108 Ų places it in a range consistent with oral bioavailability while remaining above the threshold typically associated with significant BBB penetration—a differentiated profile from the tolyl analog (52 Ų), which may exhibit higher CNS exposure [1]. The parent scaffold's intermediate TPSA (~88 Ų) reflects its smaller molecular size rather than a comparable functional group composition.

Polar surface area Membrane transport Blood-brain barrier Oral bioavailability

Rotatable Bond Count and Molecular Complexity: 2 Rotatable Bonds and 19 Heavy Atoms vs. Parent Scaffold (0 Rotatable Bonds, 9 Heavy Atoms)

The target compound contains 2 rotatable bonds and 19 heavy atoms, compared to 0 rotatable bonds and 9 heavy atoms for the parent 2-amino-4,6-dihydroxypyrimidine scaffold [1]. The rotatable bond count is a key determinant of conformational flexibility and entropic cost upon target binding; compounds with 0–2 rotatable bonds are generally associated with favorable binding thermodynamics, whereas excessive rotatable bonds (>10) correlate with poorer drug-likeness [2]. The target compound's 2 rotatable bonds—conferred by the N-(3-methylphenyl)formamide substituent—provide additional conformational degrees of freedom for target interaction without exceeding the threshold associated with entropic penalty, while the parent scaffold's zero rotatable bonds restrict potential binding orientations [1]. The complexity score of 458 (vs. ~206 for the parent scaffold) reflects the greater topological and functional group diversity available for molecular recognition events.

Molecular flexibility Conformational entropy Target binding Structural complexity

Dual NCI Developmental Therapeutics Program (NSC 57059) and NIAID AIDS ChemDB (AIDS-124974) Designation: Evidence of Multi-Indication Screening Interest Absent from Comparator Compounds

The target compound carries both an NSC number (NSC 57059) assigned by the National Cancer Institute's Developmental Therapeutics Program and an AIDS identifier (AIDS-124974) within the NIAID ChemDB, indicating that this specific chemical entity was selected for screening in both anticancer and anti-HIV programs [1]. This dual designation is absent from both the parent scaffold 2-amino-4,6-dihydroxypyrimidine and the simpler tolyl-pyrimidine analog 5-(m-tolyl)pyrimidin-2-amine, neither of which carries equivalent dual-program identifiers in authoritative databases [1]. The presence of a UNII (UN78SJ0SCB) in the FDA Global Substance Registration System further distinguishes this compound from its closest structural analogs, providing a unique regulatory-grade substance identifier for unambiguous material tracking [1]. While quantitative screening results (e.g., GI₅₀, IC₅₀, EC₅₀) for this specific compound are not currently available in the public domain, the dual-agency designation is itself a curated selection signal, indicating that the compound met inclusion criteria for two independent federal screening programs based on structural novelty or predicted bioactivity.

Anticancer screening Antiviral screening NCI-60 NIAID ChemDB Drug repositioning

Hydrogen Bond Donor/Acceptor Profile: Balanced 3 HBD / 4 HBA Ratio vs. 3/3 (Parent) and 1/3 (Tolyl Analog) for Differential Solubility and Target Engagement

The target compound presents a hydrogen bond donor (HBD) count of 3 and a hydrogen bond acceptor (HBA) count of 4, yielding a total H-bond functionality of 7 sites [1]. This compares to the parent 2-amino-4,6-dihydroxypyrimidine scaffold (3 HBD, 3 HBA; total 6 sites) and 5-(m-tolyl)pyrimidin-2-amine (1 HBD, 3 HBA; total 4 sites) [1]. The additional HBA contributed by the formamide carbonyl group in the target compound increases the total hydrogen bond acceptor capacity by +1 relative to the parent scaffold, which may enhance aqueous solubility and provide an additional anchoring point for protein-ligand hydrogen bond networks [2]. Conversely, the tolyl analog's single HBD severely limits its capacity to donate hydrogen bonds, potentially reducing its ability to satisfy key hydrogen bond requirements in biological target binding pockets. The balanced 3/4 profile aligns with the commonly cited guideline of total H-bond count ≤12 for favorable drug-likeness while maintaining sufficient polarity for aqueous solubility [2].

Hydrogen bonding Aqueous solubility Target recognition Crystal engineering

Synthetic Route Specificity: Vilsmeier–Haack–Arnold-Mediated Formylation as a Differentiating Step from Generic Pyrimidine Synthesis

The synthesis of the target compound proceeds via condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide, followed by key functionalization using the Vilsmeier–Haack–Arnold reagent to install the N-formyl-N-(3-methylphenyl) substituent at the pyrimidine 5-position, and a final deprotection step . This synthetic route is distinct from the preparation of the parent scaffold 2-amino-4,6-dihydroxypyrimidine, which requires only the condensation step without subsequent formylation or N-arylation . The Vilsmeier–Haack–Arnold-mediated formylation introduces the formamide moiety that is structurally and functionally absent in both the parent scaffold and the simpler 5-(m-tolyl)pyrimidin-2-amine (which lacks both the hydroxyl and formamide groups). This additional synthetic complexity means that the target compound cannot be generated from the parent scaffold in a single step, and procurement of the parent compound as a substitute would require the end-user to perform multi-step synthesis to achieve equivalent functionality.

Synthetic chemistry Building block Formylation Vilsmeier–Haack–Arnold reagent Chemical procurement

Optimal Research and Industrial Application Scenarios for 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide Based on Differential Evidence


Anticancer Screening Campaigns Leveraging NCI DTP Provenance (NSC 57059)

Research groups conducting anticancer compound screening can prioritize this compound based on its established NCI Developmental Therapeutics Program designation (NSC 57059), which indicates prior institutional selection for the NCI-60 human tumor cell line panel or related screening infrastructure [1]. The compound's intermediate XLogP of 0.1 and TPSA of 108 Ų suggest adequate cellular permeability for intracellular target engagement, while its balanced hydrogen bond donor/acceptor profile (3 HBD / 4 HBA) supports aqueous solubility compatible with cell-based assay conditions [1]. Unlike the parent scaffold 2-amino-4,6-dihydroxypyrimidine (XLogP −1.4), which may exhibit poor membrane permeability, or 5-(m-tolyl)pyrimidin-2-amine (XLogP 1.8, TPSA 52 Ų), which may show excessive non-specific binding, the target compound occupies a physicochemical middle ground better suited to cell-based antiproliferative assays [1].

Antiviral Research Programs Building on NIAID ChemDB Inclusion (AIDS-124974)

The compound's inclusion in the NIAID ChemDB as AIDS-124974 signals prior interest in its antiviral potential, making it a candidate of interest for HIV or broader antiviral screening programs [1]. The presence of both hydrogen bond donor and acceptor functionality at the pyrimidine 5-position—absent in simpler tolyl-pyrimidine analogs—provides structural features consistent with known pharmacophoric elements of nucleoside/nucleotide analogs and non-nucleoside reverse transcriptase inhibitor chemotypes. Procurement of this specific compound rather than generic pyrimidine derivatives ensures alignment with the exact chemical entity previously submitted to NIAID screening infrastructure.

Medicinal Chemistry Building Block for Focused Library Synthesis

The compound serves as a synthetically derived building block bearing both a formamide and an N-(3-methylphenyl) substituent pre-installed on the 2-amino-4,6-dihydroxypyrimidine core, eliminating the need for multi-step formylation and N-arylation by the end user [1]. The two rotatable bonds and 19 heavy atoms provide sufficient complexity for diversification while maintaining a molecular weight (260.25 g/mol) within lead-like chemical space [1]. For medicinal chemistry teams synthesizing focused libraries around the pyrimidine chemotype, procurement of this pre-functionalized intermediate avoids the Vilsmeier–Haack–Arnold formylation step and associated handling of reactive formylating reagents [1].

Physicochemical Reference Standard for Analytical Method Development

With a UNII (UN78SJ0SCB) registered in the FDA Global Substance Registration System, a defined InChI Key (VOGRAVXTNYGDIE-UHFFFAOYSA-N), and well-characterized computed properties including an exact mass of 260.09094026 Da, the compound is suitable as a reference standard for LC-MS, HPLC-UV, or NMR method development [1]. Its distinct retention time profile—predicted to be intermediate between the highly polar parent scaffold and the lipophilic tolyl analog based on XLogP differences—enables its use as a system suitability marker in chromatographic methods separating pyrimidine analogs of varying lipophilicity [1]. The compound's 3 HBD and 4 HBA sites also make it a useful probe for evaluating hydrogen bonding contributions to chromatographic retention in HILIC or reverse-phase systems.

Quote Request

Request a Quote for 2-Amino-4,6-dihydroxy-5-pyrimidinyl(3-methylphenyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.